molecular formula C15H9BrFN3O2 B11326367 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11326367
M. Wt: 362.15 g/mol
InChI Key: DBGUZBBCTJATCM-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Fluorobenzamide Formation: The final step involves the coupling of the oxadiazole derivative with 4-fluorobenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds, expanding its structural diversity.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxadiazole ring or the bromophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is unique due to the presence of the oxadiazole ring and the fluorobenzamide moiety, which confer distinct electronic and steric properties

Properties

Molecular Formula

C15H9BrFN3O2

Molecular Weight

362.15 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C15H9BrFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)

InChI Key

DBGUZBBCTJATCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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